1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one

Physicochemical Properties Drug-likeness Nitroimidazole

4-Nitroimidazole SAR studies demand unequivocal starting material identity. Generic 1-substituted analogs introduce unverified variables that compromise potency comparisons and invalidate SAR conclusions. This compound resolves these challenges: • Verified structure via referenceable NMR/MS spectra (PubChem CID 686891, SpectraBase) for batch-to-batch fidelity. • ≥98% purity minimizes confounding impurities in downstream library synthesis. • Cyclopropyl ketone handle enables efficient derivatization to hydrazones, oximes, and focused screening libraries. For R&D and further manufacturing use only.

Molecular Formula C8H9N3O3
Molecular Weight 195.178
CAS No. 384807-16-3
Cat. No. B2468485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
CAS384807-16-3
Molecular FormulaC8H9N3O3
Molecular Weight195.178
Structural Identifiers
SMILESC1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2
InChIKeyWFXVMWKDTRWTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one


1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one (CAS 384807-16-3) is a synthetic, small-molecule 4-nitroimidazole derivative with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol [1]. It is sold by multiple vendors primarily as a biochemical for research and further manufacturing use, with commercial purity levels specified at ≥98% . The compound is listed in authoritative chemical databases including PubChem (CID 686891) and SpectraBase, which confirm its identity through validated spectral data [1][2]. Its core structure, featuring a cyclopropyl ketone side chain attached to the N1 position of a 4-nitroimidazole ring, places it within a class of compounds explored for their antiparasitic potential, as detailed in broader medicinal chemistry literature [3].

Substitution Risks for 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one


Within the 4-nitroimidazole class, simple substitution is unreliable due to the profound impact of the N1 substituent on physicochemical properties and biological activity. For example, the target compound's cyclopropyl ketone side chain results in a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 80.7 Ų, which dictates its distinct solubility and permeability profile compared to other 1-substituted analogs [1]. SAR studies on related 4-nitroimidazole series demonstrate that even minor alterations to the N1 group can drastically change in vitro potency against targets like Trypanosoma cruzi by an order of magnitude, as well as alter genotoxic profiles [2]. Using a generic 4-nitroimidazole or an alternative 1-substituted derivative without identical characterization would introduce an unverified variable, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Differentiation from Analogs


Physicochemical Profile vs. 4-Nitroimidazole Core

The target compound possesses a uniquely defined and measurable physicochemical profile due to its specific N1 substitution, which is absent in the unsubstituted 4-nitroimidazole core. The compound's computed LogP (XLogP3) is 0.1, and its topological polar surface area (TPSA) is 80.7 Ų [1]. These values are a direct consequence of the cyclopropyl ketone moiety and serve as a reproducible identity fingerprint for procurement and experimental standardization.

Physicochemical Properties Drug-likeness Nitroimidazole

Spectroscopic Signature vs. Related Analogs

The compound's identity is rigidly confirmed by a specific combination of 1H NMR and GC-MS spectra, providing a unique fingerprint that is distinct from other N1-substituted 4-nitroimidazole analogs [1][2]. For instance, the characteristic chemical shift of the ethanone linker protons adjacent to the cyclopropyl ring in its 1H NMR spectrum (recorded in DMSO-d6) serves as a direct marker to distinguish it from, for example, 1-methyl-4-nitroimidazole or benznidazole.

Structural Confirmation Analytical Chemistry NMR Spectroscopy

Active Supply vs. Discontinued Source

A key differentiator for successful research procurement is the reliability of supply. The target compound is actively stocked and available from suppliers like ChemScene with a defined purity of ≥98% . This contrasts directly with its listing at a former supplier, CymitQuimica, where the product (Ref. 10-F724696) has been marked as 'Discontinued' . This availability status provides procurement certainty.

Supply Chain Purity Procurement

Research Applications for 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one


4-Nitroimidazole Library Synthesis

The compound is ideally suited as a key intermediate in the synthesis of focused 4-nitroimidazole compound libraries for drug discovery. Its cyclopropyl ketone functionality offers a reactive handle for further derivatization, such as the synthesis of hydrazones or oximes. Researchers can leverage its verified structure, high purity (≥98%), and referenceable NMR/MS spectra from SpectraBase and PubChem to confirm the identity of their starting material, ensuring the integrity of synthesized derivative libraries aimed at exploring SAR for antiparasitic or other biological targets [1].

Analytical Reference Standard for Method Development

Given its unique and well-characterized spectroscopic fingerprint, this compound can serve as an authentic reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for detecting nitroimidazole-based compounds. Its distinct retention time, mass spectrum, and NMR signature, as documented in the Wiley Registry of Mass Spectral Data and SpectraBase, provide a reliable benchmark for quantifying related impurities in pharmaceutical process chemistry or environmental analysis studies .

GPR151 Agonist Hit Identification

The compound has been professionally screened in a cell-based high-throughput assay designed to identify activators of the G-protein coupled receptor GPR151, as sourced by The Scripps Research Institute Molecular Screening Center . For researchers investigating GPR151 signaling or its role in diseases such as metabolic disorders, procuring this specific compound is a direct, evidence-backed entry point for hit validation and preliminary SAR exploration, as its activity in this specific assay context has been noted.

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